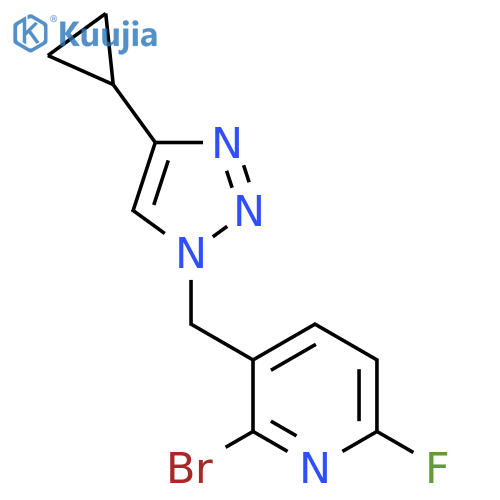

Cas no 2138251-23-5 (2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine)

2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine 化学的及び物理的性質

名前と識別子

-

- 2138251-23-5

- EN300-840862

- 2-bromo-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-6-fluoropyridine

- 2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine

-

- インチ: 1S/C11H10BrFN4/c12-11-8(3-4-10(13)14-11)5-17-6-9(15-16-17)7-1-2-7/h3-4,6-7H,1-2,5H2

- InChIKey: SCQSLTZATAKEDU-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=C(N=1)F)CN1C=C(C2CC2)N=N1

計算された属性

- せいみつぶんしりょう: 296.00729g/mol

- どういたいしつりょう: 296.00729g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.6Ų

2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-840862-5.0g |

2-bromo-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-6-fluoropyridine |

2138251-23-5 | 95% | 5.0g |

$3189.0 | 2024-05-21 | |

| Enamine | EN300-840862-0.05g |

2-bromo-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-6-fluoropyridine |

2138251-23-5 | 95% | 0.05g |

$924.0 | 2024-05-21 | |

| Enamine | EN300-840862-0.5g |

2-bromo-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-6-fluoropyridine |

2138251-23-5 | 95% | 0.5g |

$1056.0 | 2024-05-21 | |

| Enamine | EN300-840862-2.5g |

2-bromo-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-6-fluoropyridine |

2138251-23-5 | 95% | 2.5g |

$2155.0 | 2024-05-21 | |

| Enamine | EN300-840862-5g |

2-bromo-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-6-fluoropyridine |

2138251-23-5 | 5g |

$3189.0 | 2023-09-02 | ||

| Enamine | EN300-840862-10g |

2-bromo-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-6-fluoropyridine |

2138251-23-5 | 10g |

$4729.0 | 2023-09-02 | ||

| Enamine | EN300-840862-1.0g |

2-bromo-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-6-fluoropyridine |

2138251-23-5 | 95% | 1.0g |

$1100.0 | 2024-05-21 | |

| Enamine | EN300-840862-0.1g |

2-bromo-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-6-fluoropyridine |

2138251-23-5 | 95% | 0.1g |

$968.0 | 2024-05-21 | |

| Enamine | EN300-840862-0.25g |

2-bromo-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-6-fluoropyridine |

2138251-23-5 | 95% | 0.25g |

$1012.0 | 2024-05-21 | |

| Enamine | EN300-840862-10.0g |

2-bromo-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-6-fluoropyridine |

2138251-23-5 | 95% | 10.0g |

$4729.0 | 2024-05-21 |

2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine 関連文献

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridineに関する追加情報

Introduction to 2-Bromo-3-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)methyl-6-Fluoropyridine (CAS No. 2138251-23-5)

2-Bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine (CAS No. 2138251-23-5) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo substituent, a triazolyl moiety, and a fluorine atom, which collectively contribute to its chemical and biological properties.

The bromo substituent in the molecule is a key functional group that can undergo various chemical transformations, such as nucleophilic substitution and cross-coupling reactions. These reactions are crucial for the synthesis of more complex molecules and can be leveraged in the development of novel pharmaceuticals. The presence of the triazolyl group, specifically the 4-cyclopropyl substituent, enhances the compound's stability and bioavailability. Triazoles are known for their ability to form hydrogen bonds and interact with biological targets, making them valuable in drug design.

The fluorine atom in the 6-position of the pyridine ring is another important feature of this compound. Fluorination is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. Fluorine atoms can influence the lipophilicity, metabolic stability, and binding affinity of molecules, thereby enhancing their therapeutic potential. Recent studies have shown that fluorinated compounds often exhibit improved pharmacological profiles compared to their non-fluorinated counterparts.

In terms of synthetic accessibility, 2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine can be synthesized through a series of well-established chemical reactions. The key steps typically involve the formation of the triazole ring via click chemistry, followed by bromination and fluorination reactions. Click chemistry, particularly the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), is a highly efficient method for constructing triazole-containing molecules. This method is known for its high yield, selectivity, and compatibility with a wide range of functional groups.

The biological activity of 2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine has been explored in various contexts. Preliminary studies have indicated that this compound exhibits promising activity against certain bacterial strains and may have potential applications in antimicrobial therapy. Additionally, its ability to modulate specific biological pathways makes it an attractive candidate for further investigation in areas such as cancer research and neurodegenerative diseases.

One notable application of this compound is in the development of targeted therapies for cancer. The bromo substituent can be used as a handle for conjugation with targeting ligands or imaging agents, enabling the delivery of therapeutic payloads to specific sites within the body. The triazolyl moiety's ability to form stable complexes with metal ions also opens up possibilities for radiolabeling and imaging applications.

In conclusion, 2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine (CAS No. 2138251-23-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive starting point for the development of novel drugs with improved pharmacological properties. Ongoing research continues to uncover new applications and optimize its use in various therapeutic areas.

2138251-23-5 (2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine) 関連製品

- 914636-57-0(2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile)

- 1251634-59-9(methyl 4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylcarbamoyl}benzoate)

- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)

- 116120-36-6(Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate)

- 2920402-46-4(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid)

- 676634-58-5(FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL-)

- 112639-11-9(2-IODO-5-METHYLBENZENE-1,3-DIOL)

- 899943-23-8(6-(4-fluorophenyl)methyl-3-(2-methoxyphenyl)amino-4,5-dihydro-1,2,4-triazin-5-one)

- 10521-08-1(2H-Pyran-2,4,6(3H,5H)-trione)

- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)